,4-Dimethoxyphenylacetonitrile (also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide) finds use as a precursor in the synthesis of other organic compounds. Scientific literature documents its application in at least two reactions:
3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile or veratryl cyanide, is an organic compound with the chemical formula C10H11NO2. It is a white crystalline solid at room temperature [].
This compound is not naturally abundant and is typically synthesized in a laboratory setting for use in scientific research []. Its significance lies in its role as a building block for the synthesis of more complex molecules with various potential applications [, ].
The key feature of 3,4-dimethoxyphenylacetonitrile's structure is the combination of two functional groups:
The spatial arrangement of these groups likely influences the molecule's reactivity and interactions with other molecules []. However, detailed studies on the specific three-dimensional structure are not readily available.
3,4-Dimethoxyphenylacetonitrile is a versatile building block used in organic synthesis. Here are some documented examples:
This reaction involves condensation of 3,4-dimethoxyphenylacetonitrile with a benzothiophene derivative to form a conjugated molecule with potential applications in material science [].
This reaction utilizes 3,4-dimethoxyphenylacetonitrile as a precursor in a multi-step process to create a modified form of a naturally occurring diterpene molecule with potential medicinal properties [].
Acute Toxic;Irritant